M1 Receptor Selectivity: EC50 Potency vs. M2 and M4 Subtypes
LY593093 demonstrates pronounced selectivity for the M1 muscarinic receptor over the M2 and M4 subtypes in a direct functional assay. While many M1-preferring agonists (e.g., xanomeline) retain significant M2 or M4 activity, LY593093's selectivity window is notably sharper . In a GTPγ35S binding assay using CHO cells expressing human muscarinic receptors, LY593093 exhibited an EC50 of 22.8 nM at M1, compared to 693 nM at M2 and 1060 nM at M4 .
| Evidence Dimension | In vitro functional potency (EC50) at human muscarinic receptor subtypes |
|---|---|
| Target Compound Data | M1 EC50 = 22.8 nM; M2 EC50 = 693 nM; M4 EC50 = 1060 nM |
| Comparator Or Baseline | M1 receptor (baseline); M2 and M4 receptors as off-target comparators |
| Quantified Difference | Approximately 30-fold selectivity over M2; approximately 46-fold selectivity over M4 |
| Conditions | CHO cells expressing human M1, M2, or M4 receptors; GTPγ35S binding assay; 30 min incubation |
Why This Matters
High M1 selectivity minimizes off-target cholinergic effects (e.g., bradycardia via M2, salivation via M3/M4), ensuring that observed in vivo cognitive effects can be confidently attributed to M1 engagement rather than confounding muscarinic activity.
- [1] Watt ML, et al. Pharmacological characterization of LY593093, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist. J Pharmacol Exp Ther. 2011 Aug;338(2):622-32. View Source
- [2] MedChemExpress. LY593093 product page. EC50 data from GTPγ35S binding assay in CHO cells (citing PMID: 26299349). View Source
